Trifluoromethane
Overview
Description
Trifluoromethane, also known as fluoroform, is a chemical compound with the formula CHF₃. It belongs to the class of haloforms, which are compounds with the general formula CHX₃, where X is a halogen. This compound is a colorless, non-flammable gas with a slightly sweet odor. It is primarily used in organic synthesis and as a refrigerant. Despite its utility, it is also a potent greenhouse gas with a global warming potential significantly higher than carbon dioxide .
Mechanism of Action
Mode of Action
Trifluoromethane interacts with its targets through a process called dissociative ionization . In this process, this compound ions in low-lying electronic states undergo C–F and C–H bond cleavage . This interaction results in the production of unique CF3+ fragment ions .
Biochemical Pathways
The biochemical pathways affected by this compound involve the transformation of the compound in the flame of methane-oxygen mixtures . In the flame, this compound is destroyed in reactions with H, O, and OH without being regenerated . In a rich mixture, the transformation mainly proceeds due to the reactions of CF3H, CF3, CF2, and COF2 with atomic hydrogen .
Pharmacokinetics
Its thermodynamic properties have been extensively researched . This compound has a formulation valid for single-phase and saturation states for temperatures from the triple point (118.02 K) to 475 K, pressures up to 120 MPa, and densities up to 24.31 mol/dm3 .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the cleavage of C–F and C–H bonds . This leads to the production of unique CF3+ fragment ions .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, the transformation of this compound in the flame of methane-oxygen mixtures varies with the composition of the mixture . In a rich mixture, the transformation mainly proceeds due to reactions with atomic hydrogen . In a stoichiometric and especially in a lean mixture, the role of oxidative processes involving O and OH increases .
Biochemical Analysis
Biochemical Properties
Trifluoromethane plays a role in various biochemical reactions, particularly those involving fluorine substitution. It interacts with enzymes and proteins that facilitate the cleavage of carbon-fluorine bonds. For instance, the defluorosilylation of this compound using silyl lithium reagents demonstrates its reactivity and potential as a difluoromethylating agent . This interaction highlights the electrophilic nature of this compound and its ability to form reactive intermediates that can participate in further biochemical transformations.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can affect metabolic flux by altering the levels of metabolites in the cell. For instance, the defluorosilylation reaction mentioned earlier demonstrates how this compound can be converted into valuable intermediates that participate in further biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoromethane can be synthesized through several methods. One common method involves the reaction of chloroform (CHCl₃) with hydrogen fluoride (HF): [ \text{CHCl}_3 + 3 \text{HF} \rightarrow \text{CHF}_3 + 3 \text{HCl} ] This reaction typically occurs at elevated temperatures and in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often involves the over-fluorination of chloroform during the synthesis of chlorodifluoromethane (HCFC-22). This process generates this compound as a by-product . The reaction conditions include high temperatures and the use of hydrogen fluoride as a fluorinating agent.
Chemical Reactions Analysis
Types of Reactions: Trifluoromethane undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the trifluoromethyl group is introduced into organic molecules.
Oxidation and Reduction Reactions: It can be involved in oxidation and reduction processes, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium trifluoroacetate and trifluoromethyltrimethylsilane are commonly used in these reactions.
Catalysts: Copper and palladium catalysts are often employed to facilitate these reactions.
Major Products: The major products of these reactions include trifluoromethylated aromatic and aliphatic compounds, which are valuable in pharmaceuticals and agrochemicals .
Scientific Research Applications
Trifluoromethane has several scientific research applications:
Comparison with Similar Compounds
- Fluoromethane (CH₃F)
- Difluoromethane (CH₂F₂)
- Tetrafluoromethane (CF₄)
- Chloroform (CHCl₃)
- Bromoform (CHBr₃)
- Iodoform (CHI₃)
Comparison: Trifluoromethane is unique due to its three fluorine atoms, which impart high electronegativity and stability. Compared to fluoromethane and difluoromethane, this compound has a higher boiling point and greater chemical stability. Unlike chloroform, bromoform, and iodoform, this compound is non-flammable and has a lower toxicity .
Properties
IUPAC Name |
fluoroform | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3/c2-1(3)4/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDWGBQVDMORPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHF3 | |
Record name | TRIFLUOROMETHANE | |
Source | CAMEO Chemicals | |
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Record name | TRIFLUOROMETHANE, REFRIGERATED LIQUID | |
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Record name | TRIFLUOROMETHANE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
96343-35-0 | |
Record name | Methane, trifluoro-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96343-35-0 | |
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DSSTOX Substance ID |
DTXSID0026410 | |
Record name | Trifluoromethane | |
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Molecular Weight |
70.014 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trifluoromethane is a colorless nonflammable gas. It is shipped as a liquid under pressure. It may be narcotic in high concentrations. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. It is used as a refrigerant., Trifluoromethane, refrigerated liquid appears as a colorless odorless gas. Heavier than air. Contact may irritate mucous membranes. May asphyxiate by displacing air. Contact may cause frost bite. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Gas or Vapor; Liquid, Colorless, odorless gas or liquefied gas; [HSDB], ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS. | |
Record name | TRIFLUOROMETHANE | |
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Record name | TRIFLUOROMETHANE, REFRIGERATED LIQUID | |
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Record name | Methane, trifluoro- | |
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Record name | Trifluoromethane | |
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Record name | TRIFLUOROMETHANE | |
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Boiling Point |
-82.0 °C, -84.4 °C | |
Record name | TRIFLUOROMETHANE | |
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Record name | TRIFLUOROMETHANE | |
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Solubility |
In water, 4.09X10+3 mg/L at 25 °C, Very soluble in ethanol; soluble in acetone, benzene; slightly soluble in chloroform, 75 mL/100 mL water, 500 mL/100 mL alcohol, Solubility in water: none | |
Record name | TRIFLUOROMETHANE | |
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Density |
0.673 g/cu cm at 25 °C (pressure > 1 atm), Density: 1.935 (solid); critical density: 0.516. Chemically very inert. Stable up to 1150 °C, Relative density (water = 1): 1.44 | |
Record name | TRIFLUOROMETHANE | |
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Vapor Density |
Relative vapor density (air = 1): 2.4 | |
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Vapor Pressure |
35300.0 [mmHg], 3.53X10+4 mm Hg at 25 °C /from experimentally-derived coefficients/, Vapor pressure, kPa at 20 °C: 4000 | |
Record name | Trifluoromethane | |
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Color/Form |
Colorless gas, Liquefied gas | |
CAS No. |
75-46-7 | |
Record name | TRIFLUOROMETHANE | |
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Record name | Trifluoromethane | |
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Record name | Trifluoromethane | |
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Record name | Methane, trifluoro- | |
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Record name | Trifluoromethane | |
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Record name | Trifluoromethane | |
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Record name | FLUOROFORM | |
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Record name | TRIFLUOROMETHANE | |
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Melting Point |
-155.18 °C, -155 °C | |
Record name | TRIFLUOROMETHANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5207 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trifluoromethane?
A1: this compound, also known as HFC-23, has a molecular formula of CHF3 and a molecular weight of 70.01 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: this compound has been studied using various spectroscopic techniques. Infrared (IR) spectroscopy has been used to characterize its vibrational modes, while nuclear magnetic resonance (NMR) spectroscopy, particularly 19F-NMR, provides information about its structure and interactions. [, , ] Neutron diffraction studies have also contributed to understanding its liquid structure. []
Q3: How is this compound used in refrigeration?
A3: this compound, in combination with trifluorochloromethane, forms Refrigerant 503. This mixture was patented and marketed for its refrigerant properties. []
Q4: How does the solubility of this compound in different solvents impact its potential applications?
A4: The solubility of this compound varies significantly depending on the solvent. It exhibits low solubility in glycerol but high solubility in some alcohols like methanol and n-butanol. This difference in solubility can be exploited for the separation of this compound from gas mixtures, particularly from hydrogen chloride (HCl) in industrial tail gas. []
Q5: Can this compound be used in the synthesis of polymers?
A5: Yes, this compound derivatives play a role in polymer chemistry. For instance, trifluoromethanesulfonic acid (triflic acid) is used in the preparation of aromatic poly(ether ketones). [] It acts as a catalyst and solvent in Friedel-Crafts acylation and dealkylation reactions, leading to the formation of high-molecular-weight polymers. Additionally, trifluoromethanesulfonate esters are used as intermediates in the synthesis of fluorinated polymers. []
Q6: Are there any known toxicological concerns associated with this compound?
A7: While this compound is considered relatively safe compared to some other fluorocarbons, research highlights the need for careful evaluation of its toxicity. The observed cardiac sensitization to epinephrine in animal models emphasizes the importance of further studies to determine safe exposure levels in humans. [, ]
Q7: What is the environmental impact of this compound?
A8: this compound (HFC-23) is a potent greenhouse gas with a high global warming potential. Its release into the atmosphere contributes to climate change. Therefore, proper management of HFC-23 emissions from industrial processes is crucial. []
Q8: What strategies are being explored to mitigate the environmental impact of this compound?
A9: One promising approach for managing this compound emissions is its separation from gas mixtures produced during industrial processes, such as the production of refrigerant HCFC-22. Research into finding suitable solvents for absorbing this compound, such as glycerol, is ongoing. []
Q9: What is the role of this compound in laser-based isotope separation?
A10: this compound plays a key role in the development of laser-based systems for separating tritium (a radioactive isotope of hydrogen) from protium (ordinary hydrogen). The technique relies on the selective multiphoton dissociation of this compound using CO2 lasers. By irradiating a mixture of 12CDF3 and 13CHF3, high single-step deuterium enrichment factors were achieved, demonstrating the potential of this method for tritium separation. [, ]
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